molecular formula C4H8O B1599348 (2S)-but-3-en-2-ol CAS No. 6118-13-4

(2S)-but-3-en-2-ol

Cat. No.: B1599348
CAS No.: 6118-13-4
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Allylic Alcohols in Organic Synthesis

Chiral allylic alcohols are a highly important and versatile class of building blocks in organic synthesis. nih.gov Their significance stems from their prevalence in natural products and pharmaceuticals, and their ability to be converted into a wide array of other functional groups with preservation or inversion of stereochemistry. rsc.orgresearchgate.net These alcohols are key intermediates in the synthesis of complex molecules, including potential therapeutic agents. nih.gov

The demand for enantiomerically pure alcohols is on the rise, and chiral allylic alcohols are of tremendous synthetic relevance in the creation of natural products, pharmaceuticals, and agricultural chemicals. rsc.org Methods for the synthesis of enantioenriched allylic alcohols are numerous and include processes like kinetic resolution, asymmetric hydrogenation, and the enantioselective addition of nucleophiles to carbonyl compounds. nih.govrsc.orgresearchgate.net

The versatility of chiral allylic alcohols is demonstrated by their participation in a multitude of chemical reactions. For instance, they can undergo epoxidation to form chiral epoxy alcohols, which are themselves valuable synthetic intermediates. nih.gov The Sharpless asymmetric epoxidation is a well-known method for the highly enantioselective epoxidation of prochiral allylic alcohols and the kinetic resolution of chiral ones. nih.gov

Stereochemical Importance of (2S)-but-3-en-2-ol as a Chiral Synthon

This compound serves as a crucial chiral synthon, a molecule whose stereochemistry is exploited to control the stereochemical outcome of subsequent reactions. Its defined (S)-configuration at the C2 position allows for the transfer of chirality to new stereocenters within a target molecule.

A notable application of this compound is in the total synthesis of natural products. For example, it has been utilized as a starting material in the synthesis of (-)-(19R)-ibogamin-19-ol. researchgate.net In this synthesis, the stereochemical information from this compound is effectively transferred during key steps, such as an Ireland-Claisen rearrangement, to establish the desired stereochemistry in the final product. researchgate.net

The enantioselective epoxidation of 3-buten-2-ol (B146109) using Sharpless reagents has been reported to produce (2S,3R)-1,2-epoxy-3-butanol, which was a key intermediate in the chiral synthesis of a segment of the ionophoric antibiotic boromycin. iranchembook.ir This highlights the ability of the stereocenter in the parent alcohol to direct the stereochemical outcome of the epoxidation reaction.

The utility of this compound as a chiral synthon is further exemplified by its use in creating more complex chiral structures. The combination of its stereocenter and the reactivity of its vinyl group provides a powerful tool for chemists to construct molecules with precise three-dimensional arrangements, which is often critical for their biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426447
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-13-4
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2s but 3 En 2 Ol and Chiral Derivatives

Chemoenzymatic and Biocatalytic Approaches to Enantiomerically Enriched Allylic Alcohols

Chemoenzymatic and biocatalytic methods are powerful tools for obtaining enantiomerically pure or enriched allylic alcohols. These strategies leverage the high selectivity of enzymes to resolve racemic mixtures or to create specific stereoisomers from prochiral substrates.

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. academie-sciences.fr This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. academie-sciences.fr While this method has a theoretical maximum yield of 50% for a single enantiomer, it remains a vital tool for accessing enantiopure compounds. academie-sciences.frunipd.it

Lipases are a class of enzymes that have demonstrated remarkable utility in the kinetic resolution of racemic alcohols through transesterification. unipd.itnih.gov This process involves the transfer of an acyl group, often from a vinyl ester like vinyl acetate (B1210297), to one of the alcohol enantiomers in a non-aqueous solvent. nih.govmdpi.com The enantioselectivity of this reaction is governed by the empirical Kazlauskas' rule, which predicts that the (R)-enantiomer of a secondary alcohol will react faster. academie-sciences.fr

For allylic alcohols, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, and Pseudomonas cepacia lipase are frequently employed. nih.govorganic-chemistry.orggoogle.com These enzymes can achieve excellent enantioselectivities, producing highly enantiopure alcohols and their corresponding acetates. nih.gov For instance, the kinetic resolution of racemic secondary aliphatic allylic alcohols using CALB with vinyl acetate in hexane (B92381) has yielded both enantiopure alcohols and acetates with greater than 99% enantiomeric excess (ee). nih.gov

The efficiency of lipase-catalyzed resolution can be influenced by the choice of acyl donor and solvent. mdpi.com Studies on (E)-4-phenylbut-3-en-2-ol have shown that various enol esters can serve as effective acylating agents. mdpi.com Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of a single enantiomer. academie-sciences.fr This is accomplished by combining the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.gov For allylic alcohols, this has been successfully achieved using a combination of a lipase and a ruthenium complex, which facilitates the racemization of the unreacted alcohol. organic-chemistry.orgnih.gov This dual catalytic system allows for the conversion of the entire racemic starting material into a single, highly enantiopure allylic acetate. organic-chemistry.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Allylic Alcohols

Racemic Alcohol Lipase Acyl Donor Solvent Product Enantiomeric Excess (ee) Conversion (%) Reference
(±)-oct-1-en-3-ol Candida antarctica lipase B (CALB) Vinyl acetate Hexane (R)-acetate and (S)-alcohol >99% ~50% nih.gov
(±)-1-phenylethanol Candida antarctica lipase B (CALB) Isopropenyl acetate Diethyl ether (R)-acetate High 50% academie-sciences.fr
Racemic allylic alcohols Pseudomonas cepacia lipase (immobilized) p-Chlorophenyl acetate Methylene chloride Homochiral allylic acetates >99% >80% (DKR) organic-chemistry.org
(E)-4-phenylbut-3-en-2-ol Lecitase™ Ultra (immobilized) Vinyl propionate Diisopropyl ether (R)-propionate and (S)-alcohol >99% (propionate), 97% (alcohol) ~50% mdpi.com
(±)-1-(Phenylseleno)-but-3-en-2-ol Amano Lipase AK Vinyl acetate Diisopropyl ether (R)-acetate and (S)-alcohol 80% High unipa.it

Alcohol dehydrogenases (ADHs) are another important class of enzymes for producing chiral alcohols. frontiersin.org They catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. mdpi.com In synthesis, ADHs are often used for the stereoselective reduction of prochiral ketones to generate enantiomerically pure secondary alcohols. rsc.org

The stereochemical outcome of an ADH-catalyzed reduction depends on the specific enzyme used. For example, ADHs from Lactobacillus kefir are known to produce (R)-alcohols, while those from Thermoanaerobacter brokii can yield (S)-alcohols. acs.orgresearchgate.net This allows for access to either enantiomer of a target alcohol by selecting the appropriate enzyme. acs.org The reduction of a ketone with an ADH requires a stoichiometric amount of the reduced cofactor (NADH or NADPH). To make the process economically viable, in-situ cofactor regeneration systems are employed. organic-chemistry.org Common methods include the substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is used in large excess, or an enzyme-coupled approach, which uses a second enzyme such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). frontiersin.orgrsc.org

ADHs have been successfully applied in the synthesis of various chiral alcohols, and their substrate scope is continually being expanded through enzyme engineering. rsc.orgrsc.org While direct examples for the synthesis of (2S)-but-3-en-2-ol via ADH-mediated reduction of but-3-en-2-one (B6265698) are specific, the general applicability of ADHs for the reduction of α,β-unsaturated ketones is well-established. The combination of an ene-reductase with an ADH in a multi-enzyme cascade can lead to the highly stereoselective reduction of enones to saturated chiral alcohols. acs.org

Table 2: Alcohol Dehydrogenase (ADH) in Chiral Alcohol Synthesis

Substrate ADH Source Product Enantiomeric Excess (ee) Cofactor Regeneration Reference
Phenylglyoxylic acid Saccharomyces cerevisiae (R)-Mandelic acid Not specified Not specified rsc.org
Prochiral ketones Lactobacillus kefir (R)-Alcohols High Isopropanol acs.org
Prochiral ketones Thermoanaerobacter brokii (S)-Alcohols High Isopropanol acs.org
α-Halo β-alkyl tetrasubstituted cyclic enones Commercial ADHs (EVO-270, EVO-440) Halohydrins with 3 stereocenters High Not specified acs.org
Ketones Thermus ethanolicus (S)- or (R)-alcohols (temperature dependent) Variable Not specified frontiersin.org
Lipase-Catalyzed Transesterification for Enantioselective Separation

Multi-Enzymatic Cascade Processes for Chiral Alcohol Generation

Multi-enzymatic cascade reactions, which involve several enzymatic transformations in a single pot, provide an efficient and sustainable approach to synthesizing complex molecules like chiral alcohols. researchgate.net These one-pot processes can reduce costs, time, and waste associated with intermediate purification steps. researchgate.net They can also drive unfavorable reaction equilibria towards the product side and maintain low concentrations of unstable or inhibitory intermediates. researchgate.net

A common strategy for chiral alcohol synthesis involves coupling an alcohol dehydrogenase (ADH) with a cofactor regeneration system, such as a formate dehydrogenase (FDH). mdpi.com For instance, cinnamyl aldehyde can be reduced to the corresponding alcohol by an ADH, with the necessary NADH cofactor being regenerated in situ by an FDH that oxidizes formate to carbon dioxide. mdpi.com

More complex cascades can be designed to create multiple chiral centers with high stereocontrol. For example, the combination of an ene-reductase and an ADH can reduce a prochiral enone to a chiral alcohol with two new stereocenters. acs.org The diastereoselectivity of such a process can be controlled by using enantiodivergent ADHs that produce either the (R)- or (S)-configured alcohol. acs.org Furthermore, enzymes from secondary metabolism, such as cyclases, can be integrated into cascades with ADHs to produce complex chiral heterocycles. acs.org These multi-enzyme systems represent a powerful and versatile platform for the asymmetric synthesis of a wide range of valuable chiral alcohols. acs.org

Chiral Pool Synthesis Utilizing Natural Chiral Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.in This approach leverages the inherent chirality of molecules such as amino acids, carbohydrates, and hydroxy acids to construct more complex chiral targets. sc.edu

Derivation from L- and D-Lactic Acid Esters

Lactic acid, which exists as two enantiomers, L-(S)- and D-(R)-lactic acid, is an abundant and relatively inexpensive chiral starting material produced through bacterial fermentation. researchgate.net Esters of lactic acid, such as ethyl lactate (B86563), serve as versatile precursors for the synthesis of other chiral molecules, including this compound. google.com

A documented four-step process for preparing (S)-but-3-en-2-ol from L-lactic acid ethyl ester begins with the protection of the hydroxyl group. google.com A common protecting group for this transformation is the tetrahydropyranyl (THP) group, which is stable to reducing agents. The ester group of the protected lactic acid ester is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride. Subsequently, the resulting primary alcohol is converted into a good leaving group, for example, by tosylation. The final step involves an elimination reaction to form the double bond, followed by the removal of the protecting group to yield the desired (S)-but-3-en-2-ol. google.com This synthetic route effectively transfers the chirality from the starting L-lactic acid to the final allylic alcohol product. A similar pathway starting from D-lactic acid ester would yield (R)-but-3-en-2-ol. The use of lactate esters as chiral precursors has also been demonstrated in the synthesis of other complex chiral molecules. nih.gov

Asymmetric Catalysis in the Stereocontrolled Preparation of Chiral Allylic Alcohols

Asymmetric catalysis provides a powerful alternative to the chiral pool approach, enabling the creation of chiral centers with high enantioselectivity from prochiral substrates. pnas.orgpnas.org This field has seen significant advancements, particularly in the development of organocatalytic methodologies. pnas.orgpnas.org

Organocatalytic Methodologies for Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key strategy for synthesizing optically active compounds, including allylic alcohols. pnas.orgpnas.orgnih.gov These methods often offer advantages such as operational simplicity and the avoidance of heavy metal catalysts. pnas.orgnih.gov

Chiral amines are effective organocatalysts for a variety of enantioselective transformations. acs.orgua.es They can activate substrates through the formation of chiral iminium or enamine intermediates. rsc.org For example, the asymmetric α-allylation of aldehydes can be achieved using a dual catalytic system involving a chiral amine and a palladium complex. acs.org This approach allows for the direct use of allylic alcohols in the formation of new carbon-carbon bonds. acs.org

The Jørgensen-Hayashi organocatalyst, a prolinol-type secondary amine, has been successfully employed in the iridium-catalyzed asymmetric allylation of linear aldehydes. ua.esacs.org This method is particularly useful for substrates that are prone to side reactions. ua.esacs.org Furthermore, chiral aldehyde catalysis, where a chiral aldehyde itself acts as the catalyst, has been developed for the asymmetric α-functionalization of primary amines. nih.gov

Chiral phosphoric acids (CPAs), derived from axially chiral scaffolds like BINOL and SPINOL, are highly effective Brønsted acid catalysts. researchgate.netsigmaaldrich.comresearchgate.net They have been widely applied in a multitude of asymmetric reactions. researchgate.netsigmaaldrich.com CPAs function by activating electrophiles and organizing transition states through hydrogen-bonding interactions. acs.org

In the context of allylic alcohol synthesis, CPAs can be used in kinetic resolutions and in synergistic catalysis with transition metals. researchgate.netresearchgate.netnih.gov For instance, a cooperative palladium and chiral phosphoric acid catalytic system enables the enantioselective amination of racemic allylic alcohols. researchgate.netrsc.org The chiral phosphate counteranion is believed to play a crucial role in stereocontrol through hydrogen bonding with the nucleophile. acs.org

Table 1: Examples of Chiral Phosphoric Acid Catalyzed Reactions

Reaction Type Catalyst System Key Feature
Kinetic Resolution of 2-Amido Benzyl (B1604629) Alcohols Chiral Phosphoric Acid Asymmetric synthesis of 4H-3,1-benzoxazines. researchgate.net
Enantioselective Amination of Racemic Allylic Alcohols Pd complex and Chiral Phosphoric Acid Cooperative catalysis for producing chiral amines. researchgate.netrsc.org

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can mediate a wide range of chemical transformations. rsc.orgmdpi.com In the synthesis of chiral allylic alcohols, NHCs have been utilized in cooperative catalytic systems. For example, the combination of nickel and a bulky chiral NHC ligand has been shown to catalyze the enantioselective redox-neutral coupling of benzyl alcohols and alkynes to produce chiral allylic alcohols. acs.org

Cooperative NHC and iridium catalysis has also been developed for stereoselective annulation reactions, demonstrating the ability of NHCs to generate key intermediates in a controlled manner. researchgate.net Furthermore, the combination of visible-light photoredox catalysis with NHC catalysis has opened up new avenues for stereoselective synthesis. rsc.org

Table 2: Applications of NHC Catalysis in Asymmetric Synthesis

Reaction Catalytic System Outcome
Redox-Neutral Coupling Nickel/Chiral NHC Enantioselective synthesis of chiral allylic alcohols from benzyl alcohols and alkynes. acs.org
Annulation Reactions NHC/Iridium Stereoselective and regiodivergent synthesis of pyrrolo[1,2-a]indoles and pyridine[1,2-a]indoles. researchgate.net

Bifunctional catalysts, which possess two distinct catalytic sites that work in concert, offer enhanced activity and stereoselectivity. acs.orgnih.gov These systems can simultaneously activate both the nucleophile and the electrophile in a reaction. acs.org

A notable example is the use of bifunctional transition metal complexes in asymmetric transfer hydrogenation. scispace.com In these systems, a metal center and an amine ligand work together to facilitate the hydrogen transfer between an alcohol and a ketone. scispace.com Another approach involves the combination of a Lewis acid and a Lewis base within a single catalyst framework. For instance, Shibasaki's Al(III)-BINOL-P(O) bifunctional catalysts have been effectively used in asymmetric Strecker and Reissert reactions. nih.gov The development of bifunctional multimetallic catalysts, such as heterobimetallic rare earth-alkali metal-BINOL complexes, has further expanded the scope of these powerful catalytic systems. acs.org

N-Heterocyclic Carbene (NHC) Catalysis for Stereoselective Reactions

Catalytic Hydrogenation Strategies for Unsaturated Alcohol Precursors

The synthesis of specific chiral alcohols, such as this compound, often involves the stereocontrolled reduction of unsaturated precursors. Catalytic hydrogenation is a primary method for this transformation, where the choice of catalyst and reaction conditions plays a critical role in achieving high selectivity for the desired product. This section explores the strategies for the selective hydrogenation of butynol (B8639501) precursors to butenols and the factors influencing the stereochemical outcome.

Selective Hydrogenation of Butynols to Butenols

The partial hydrogenation of alkynols to their corresponding alkenols is a reaction of significant industrial importance, particularly in the fine chemicals and pharmaceutical sectors. rsc.org For instance, 2-methyl-3-buten-2-ol (B93329) (MBE), a product of the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY), serves as a crucial intermediate in the synthesis of vitamins A and E. mdpi.com

The hydrogenation of C4 alkynols can proceed through a sequential pathway, from the alkynol to the alkenol and then to the corresponding alkanol (saturated alcohol). researchgate.net A direct pathway from the alkynol to the alkanol can also occur. researchgate.net For secondary alkynols like 3-butyn-2-ol, a side reaction involving double bond migration can lead to the formation of ketones such as 2-butanone. researchgate.net However, for a tertiary alkynol like 2-methyl-3-butyn-2-ol, this specific isomerization is not possible due to the fully substituted alpha-carbon. researchgate.net

The reactivity of the alkynol is influenced by the position of the hydroxyl group, with the rate of hydrogenation typically following the order: tertiary > secondary > primary alcohol. researchgate.netresearchgate.net The primary challenge in this synthesis is to halt the hydrogenation at the alkene stage, preventing over-reduction to the alkane. This is often achieved by using modified palladium-based catalysts. rsc.org The industrial standard has been the Lindlar catalyst (Pd-Pb/CaCO₃), which is "poisoned" with lead to decrease its activity and prevent the complete saturation of the triple bond. mdpi.com

Research has focused on developing more environmentally friendly and efficient catalytic systems. For example, a Pd/ZnO catalyst has been shown to exhibit higher selectivity towards 2-methyl-3-buten-2-ol compared to a commercial Lindlar catalyst under similar conditions. rsc.org Another approach involves selectively poisoning the edge and corner sites of palladium nanoparticles, which can lead to both high activity and selectivity (around 95%) in the semi-hydrogenation of 2-methyl-3-butyn-2-ol. rsc.org Furthermore, electrocatalytic methods using copper nanoarrays have been developed for the semi-hydrogenation of alkynols, offering a process that operates under ambient conditions without high-pressure hydrogen. nih.gov

Gas-phase continuous hydrogenation over a Pd/Al₂O₃ catalyst has also been explored for C4 alkynols, including 3-butyn-1-ol, 3-butyn-2-ol, and 2-methyl-3-butyn-2-ol. researchgate.nethw.ac.uk In these systems, the reaction proceeds in a stepwise manner, and the selectivity towards the desired butenol (B1619263) is a key performance indicator. researchgate.net

Table 1: Performance of Various Catalysts in the Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY)

CatalystConditionsMBY Conversion (%)Selectivity to 2-Methyl-3-buten-2-ol (%)Source
1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C)45°C, 1 bar H₂2097 mdpi.com
1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C)25°C, 5 bar H₂3488 mdpi.com
Pd/ZnOVariesNot specifiedHigher than Lindlar catalyst rsc.org
Pd nanoparticles (selectively poisoned)Ethanol (B145695) solvent99~95 rsc.org
Cu Nanoarrays (Electrocatalytic)-0.88 V vs. RHE93 (single pass)97 nih.gov

Impact of Catalyst Composition and Reaction Conditions on Stereoselectivity

Achieving high stereoselectivity in the hydrogenation of unsaturated precursors is paramount for synthesizing specific chiral molecules like this compound. The stereochemical outcome is highly dependent on the catalyst's composition and the specific reaction conditions employed. buchler-gmbh.com

Catalyst Composition: The choice of metal, support, and ligands is fundamental in directing the stereochemistry of the hydrogenation.

Metal and Promoters: While palladium is common for semi-hydrogenation, other transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are often used in asymmetric hydrogenation to create chiral centers with high enantioselectivity. buchler-gmbh.comajchem-b.com Bimetallic catalysts can also offer enhanced stereoselectivity. For instance, modifying a platinum (Pt) catalyst with tin (Sn) can alter the electronic properties of the platinum and influence the stereochemical pathway, as seen in the hydrogenation of terpenones. conicet.gov.ar A heterogeneous Pt-Ni alloy nanocatalyst has been developed for the diastereoselective hydrogenation of sterically hindered tetrasubstituted olefins. nih.gov

Chiral Ligands: For homogeneous catalysis, the use of chiral ligands is a key strategy. These ligands, often phosphorus-based (e.g., diphosphines) or diamines, coordinate to the metal center (like Rh, Ru, or Ir) to create a chiral catalytic environment. ajchem-b.commdpi.com This environment forces the hydrogen to add to the substrate from a specific direction, leading to the preferential formation of one enantiomer. The enantioselectivity can be influenced by the structure of the ligand's backbone and its functional groups. mdpi.com For example, a metal-ligand bifunctional mechanism, where a protic group on the ligand (like N-H) forms a hydrogen bond with the substrate, can strongly influence enantiodiscrimination. mdpi.com

Support: In heterogeneous catalysis, the support material (e.g., Al₂O₃, SiO₂, carbon) can affect the dispersion of the metal particles and may interact with the substrate, thereby influencing selectivity. researchgate.net For example, rhodium supported on Al₂O₃ or SiO₂ showed good stereoselectivity for the trans isomer in the hydrogenation of an acetamidocyclohexene derivative, while carbon-supported catalysts led to more side products. researchgate.net

Reaction Conditions: The parameters under which the hydrogenation is conducted have a profound impact on both activity and stereoselectivity.

Solvent: The choice of solvent is crucial. In the asymmetric hydrogenation of ketones using an Iridium catalyst, reactions proceeded smoothly in alcohols like ethanol and n-butanol, achieving high enantiomeric excess (ee), while polar aprotic solvents had a detrimental effect on both conversion and selectivity. mdpi.com

Base: In many asymmetric hydrogenations, a base is required as a co-catalyst or promoter. The type of base and its concentration can significantly affect the catalyst's activity and selectivity. mdpi.comnih.gov For an Iridium-catalyzed hydrogenation, using lithium-tert-butoxide as the base resulted in a 92% ee. mdpi.com

Temperature and Pressure: These parameters affect the reaction kinetics and can influence the selectivity of the hydrogenation. rsc.org Lower temperatures often lead to higher diastereoselectivity because they amplify the stability differences between isomeric products. mdpi.com For palladium-based catalysts, hydrogen pressure is a particularly important parameter, as higher pressures can favor the formation of subsurface hydrides that promote over-hydrogenation to the alkane. rsc.org

Additives: The stereoselectivity can be dramatically altered by additives. A notable example is the palladium-catalyzed hydrogenation of internal alkynes using formic acid. Under anhydrous conditions, the (Z)-alkene is the major product. acs.org However, the addition of water (using 25% aqueous formic acid) completely reverses the stereoselectivity, leading exclusively to the (E)-alkene. acs.org

Table 2: Influence of Catalyst System and Conditions on Stereoselectivity

Substrate TypeCatalyst SystemKey ConditionStereochemical OutcomeSource
Acetophenone[Ir(COD)Cl]₂ + Chiral Ligand (L1) + tBuOLiSolvent: Ethanol94% ee mdpi.com
p-tert-butylphenol2% Rh/CCo-catalyst: Methanesulphonic acid100% selectivity to cis-isomer researchgate.net
4-t-butylcyclohexanoneMgOTemperature: 355 K97% diastereoselectivity to trans-isomer mdpi.com
Internal AlkynePd₂dba₃ + dppb ligandFormic acid (anhydrous)Up to 98:2 Z/E ratio acs.org
Internal AlkynePd₂dba₃ + dppb ligand25% Aqueous formic acidExclusive formation of (E)-alkene acs.org
4-t-butylmethylenecyclohexaneRhCl[(o-MeC₆H₄)₃P]₃Benzene-ethanol solvent90% cis-product rsc.org

Reactivity Profiles and Mechanistic Investigations of 2s but 3 En 2 Ol

Atmospheric Oxidation and Degradation Pathways

The atmospheric chemistry of (2S)-but-3-en-2-ol, a biogenic volatile organic compound (BVOC), is of significant interest due to its potential impact on tropospheric ozone and secondary organic aerosol (SOA) formation. researchgate.netnerc.ac.uk Its degradation is primarily initiated by reaction with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). researchgate.net

The gas-phase reaction of this compound with hydroxyl (OH) radicals is a key atmospheric degradation pathway. acs.orgwikipedia.org This reaction proceeds via the addition of the OH radical to the double bond or by hydrogen abstraction from the C-H or O-H bonds. The primary reaction with many volatile organic compounds (VOCs) is the removal of a hydrogen atom, which leads to the formation of water and an alkyl radical. wikipedia.org The resulting alkyl radical then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). wikipedia.orgtropos.de

Quantum mechanical calculations have been employed to study the structure and energetics of the peroxy radicals (P1 and P2) and alkoxy radicals (A1-A3) that are formed during the atmospheric degradation of 2-methyl-3-buten-2-ol (B93329). nih.gov These calculations indicate that the β C-C scission (decomposition) reactions have low energy barriers. nih.gov

The general mechanism for the OH-initiated oxidation of this compound can be summarized as follows:

Initiation: this compound + OH → Intermediate radical

Peroxy Radical Formation: Intermediate radical + O2 → Peroxy radical (RO2)

The photooxidation of this compound leads to the formation of various oxygenated volatile organic compounds (OVOCs). nih.gov In the presence of nitrogen oxides (NOx), the peroxy radicals formed can react with nitric oxide (NO) to produce alkoxy radicals and nitrogen dioxide (NO2). These alkoxy radicals can then undergo further reactions, such as unimolecular decomposition or isomerization, to yield stable OVOCs. copernicus.org

Key OVOCs produced from the photooxidation of 2-methyl-3-buten-2-ol include:

Acetone copernicus.orgresearchgate.net

Glycolaldehyde copernicus.orgresearchgate.net

2-hydroxy-2-methylpropanal (B1210290) (HMPR) copernicus.orgresearchgate.net

Formaldehyde copernicus.orgresearchgate.net

Table 1: Major OVOC Products from the Photooxidation of 2-Methyl-3-Buten-2-ol

ProductMolar Yield (%)Reference
Acetone67 ± 5 researchgate.net
Glycolaldehyde78 ± 20 researchgate.net
2-hydroxy-2-methylpropanal (HMPR)31 ± 11 researchgate.net
Formaldehyde33 ± 8 researchgate.net

This compound is a precursor to secondary organic aerosol (SOA), which is a major component of atmospheric fine particulate matter. nih.govacs.orgnih.gov While it is considered a weak SOA producer, its contribution can be significant in regions with high emissions. researchgate.net The formation of SOA from 2-methyl-3-buten-2-ol is notably enhanced under low-NOx conditions and is influenced by aerosol acidity. nih.govacs.orgnih.gov

A key pathway for SOA formation from 2-methyl-3-buten-2-ol involves the formation of epoxide intermediates. nih.govacs.orgnih.gov It is proposed that the photooxidation of 2-methyl-3-buten-2-ol leads to the formation of an epoxide, specifically (3,3-dimethyloxiran-2-yl)methanol. nih.govacs.orgnih.gov

This epoxide can then undergo acid-catalyzed reactive uptake onto existing acidic aerosol particles. nih.govacs.orgnih.gov This process involves the protonation of the epoxide ring, followed by nucleophilic attack by water or other nucleophiles present in the aerosol phase, such as sulfate (B86663) or nitrate ions. acs.org This leads to the formation of low-volatility products that partition to the aerosol phase, contributing to SOA mass. nih.govacs.orgnih.gov

Major SOA constituents identified from this pathway include:

2,3-dihydroxyisopentanol nih.govacs.org

MBO-derived organosulfate isomers nih.govacs.org

Laboratory studies have demonstrated that SOA formation from a synthetic MBO epoxide occurs only in the presence of acidic seed aerosol. nih.govacs.orgnih.gov The reactive uptake of epoxides is a plausible explanation for the observed enhancement of SOA formation from various biogenic hydrocarbons under acidic conditions. nih.govacs.orgnih.gov

Table 2: Experimental Conditions for MBO Epoxide Reactive Uptake Studies

ExperimentInitial MBO Epoxide (ppb)Seed AerosolSOA GrowthSOA Yield (%)Reference
2300NeutralNot Observed- acs.org
3300AcidicObserved2.5 acs.org

Formation Mechanisms of Secondary Organic Aerosols (SOA)

Electrophilic and Nucleophilic Addition Reactions

The double bond in this compound makes it susceptible to electrophilic addition reactions. wikipedia.orglibretexts.org

This compound can undergo halogenation reactions, such as the addition of bromine (Br2), and hydrohalogenation reactions with hydrogen halides like hydrogen bromide (HBr). doubtnut.comdoubtnut.com

In the reaction with aqueous HBr, an electrophilic addition occurs where the initial attack is by a proton (H+) from the acid. doubtnut.com This leads to the formation of a carbocation intermediate. Due to the structure of this compound, a mixture of carbocations can be formed, resulting in a mixture of products upon nucleophilic attack by the bromide ion (Br-). doubtnut.com The expected products are a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene. doubtnut.com The regioselectivity of this reaction follows Markovnikov's rule, where the halogen preferentially adds to the more substituted carbon atom of the double bond. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the hydrohalogenation of an alkene involves two main steps:

Electrophilic attack: The pi electrons of the double bond attack the electrophilic hydrogen of the hydrogen halide, forming a carbocation intermediate and a halide anion. libretexts.org

Nucleophilic attack: The halide anion acts as a nucleophile and attacks the carbocation, forming a new carbon-halogen bond. libretexts.org

The addition of halogens, such as Br2, to an alkene proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition. masterorganicchemistry.com

Intramolecular Rearrangements and Isomerization Processes

This compound, as a secondary allylic alcohol, can participate in several intramolecular rearrangement and isomerization reactions, most notably metal-catalyzed isomerizations that convert it into a ketone.

One of the most well-documented isomerization reactions for allylic alcohols is the transition metal-catalyzed 1,3-hydrogen shift, which transforms the allylic alcohol into its corresponding carbonyl compound. For but-3-en-2-ol, this process yields butan-2-one. Ruthenium complexes have been shown to be particularly effective catalysts for this transformation. For instance, the isomerization of but-3-en-2-ol can be readily achieved in an aqueous medium using a ruthenium catalyst at a low loading of 0.2 mol%. researchgate.net This reaction proceeds with high efficiency, demonstrating turnover frequencies (TOF) in the range of 750-3000 h⁻¹. researchgate.net The presence of a base such as cesium carbonate can further influence the reaction rate, resulting in TOF values between 1500-2000 h⁻¹. researchgate.net

The general scheme for this isomerization is as follows: this compound ⇌ Butan-2-one

This type of isomerization is not limited to ruthenium catalysis. Palladium(II) complexes have also been studied for the isomerization of allylic esters, such as the conversion of crotyl acetate (B1210297) to 3-buten-2-ol (B146109) acetate. acs.org While this is an ester and not the alcohol itself, the underlying principles of π-allyl complex formation and subsequent rearrangement are relevant to understanding the potential reactivity of this compound in the presence of palladium catalysts.

Another important class of intramolecular rearrangements for allylic systems is the acs.orgacs.org-sigmatropic rearrangement, such as the Claisen rearrangement. While this compound itself does not undergo a classical Claisen rearrangement, it can be a crucial building block in synthesizing substrates for such reactions. For example, it can be used to introduce the butenyl group in the synthesis of more complex molecules that are designed to undergo stereoselective Claisen rearrangements. researchgate.net The stereochemistry of the (2S)-center can influence the facial selectivity of subsequent reactions, making it a valuable chiral precursor.

The following table summarizes the key isomerization process for but-3-en-2-ol.

Catalyst SystemSubstrateProductSolventKey FindingsReference
Ruthenium Complex (0.2 mol%)but-3-en-2-olButan-2-oneAqueousHigh turnover frequencies (750-3000 h⁻¹) researchgate.net
Ruthenium Complex (0.2 mol%) with Cs₂CO₃but-3-en-2-olButan-2-oneAqueousTurnover frequencies of 1500-2000 h⁻¹ researchgate.net

Mechanistic Insights from Reaction Kinetics and Intermediate Characterization

Understanding the reaction mechanisms for transformations involving this compound requires detailed kinetic studies and the characterization of transient intermediates.

The kinetics of the gas-phase reaction of hydroxyl radicals (OH) with 3-buten-2-ol have been investigated, providing insight into its atmospheric chemistry. Similarly, studies on the chlorine-atom-initiated oxidation of 3-buten-2-ol have been conducted to understand its degradation pathways. thegoodscentscompany.com While not intramolecular rearrangements, these studies provide valuable data on the reactivity of the C=C double bond and the influence of the hydroxyl group.

In the context of metal-catalyzed isomerizations, the mechanism is believed to involve the formation of a metal-hydride species and coordination of the allylic alcohol. The key steps typically include:

Oxidative addition of the O-H bond to the metal center.

Formation of a π-allyl metal complex.

1,3-hydride shift from the metal back to the organic ligand, but at the α-carbon.

Reductive elimination to release the ketone product and regenerate the catalyst.

The characterization of intermediates in these catalytic cycles is often challenging due to their transient nature. However, for related systems, intermediates such as π-allyl palladium complexes have been well-characterized. In the palladium(II)-catalyzed isomerization of allylic acetates, a 1,3-acetoxonium ion type intermediate has been proposed based on kinetic and labeling studies. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have also provided significant insights into the reaction mechanisms. For the hydrogenation of the structurally related 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol over palladium catalysts, DFT calculations have helped to elucidate the adsorption energies of the reactants and products on different crystal faces of the catalyst, explaining the observed structure sensitivity of the reaction. unil.ch Such computational approaches could be applied to model the isomerization of this compound to provide a deeper understanding of the reaction pathway and the role of the chiral center.

A review of rearrangement reactions involving organic peroxides highlights the formation of zwitterionic intermediates in certain cycloaddition reactions. mdpi.combeilstein-journals.org While not directly an intramolecular rearrangement of this compound itself, this points to the possibility of zwitterionic species in other reactions this compound might undergo, particularly in polar, protic environments where the hydroxyl group can be involved in charge stabilization.

The following table provides a summary of mechanistic data from related systems that can inform our understanding of this compound's reactivity.

Reaction TypeModel CompoundMethod of InvestigationKey Mechanistic InsightReference
Pd(II)-catalyzed IsomerizationAllylic AcetatesKinetics, Isotopic LabelingPostulated 1,3-acetoxonium ion intermediate acs.org
Hydrogenation2-methyl-3-butyn-2-olDFT CalculationsAdsorption energies on different Pd faces determine reactivity and selectivity unil.ch
[3+2] CycloadditionDiaryldiazomethanesDFT Calculations, X-ray CrystallographyFormation of zwitterionic intermediates mdpi.com
Peroxide RearrangementsVarious PeroxidesReview of experimental dataFormation of Criegee intermediates in Baeyer-Villiger type oxidations beilstein-journals.org

Advanced Analytical Techniques for Chiral Characterization and Purity Assessment

Chromatographic Enantioseparation Methodologies

Chromatography stands as a cornerstone for the separation of enantiomers. Both gas and liquid chromatography, equipped with chiral stationary phases, provide powerful means for the analytical and preparative scale separation of (2S)-but-3-en-2-ol.

Chiral Gas Chromatography (CGC) for Enantiomeric Excess (ee) Determination.rsc.orgrsc.org

Chiral Gas Chromatography (CGC) is a highly effective technique for determining the enantiomeric excess (ee) of volatile chiral compounds like this compound. rsc.orgrsc.org This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column, leading to their separation and subsequent quantification.

The success of CGC hinges on the selection and optimization of the Chiral Stationary Phase (CSP). Cyclodextrin (B1172386) derivatives are commonly employed as CSPs for the separation of chiral alcohols. For instance, β-cyclodextrin-based columns, such as β-DEXTM120, have been utilized for determining the enantiomeric excess of various chiral alcohols. rsc.org The optimization of separation conditions, including column temperature, carrier gas pressure, and the specific cyclodextrin derivative, is crucial for achieving baseline resolution of the enantiomers. Modified cyclodextrins, such as those with derivatized hydroxyl groups, can offer enhanced enantioselectivity by providing additional interaction sites like hydrogen bonding and dipole-dipole interactions. mdpi.com The choice of the derivative can be tailored to the specific analyte to maximize the differences in interaction energy between the two enantiomers.

To improve the volatility and chromatographic behavior of this compound and to enhance the enantiomeric separation, derivatization is a common strategy. rsc.org The hydroxyl group of the alcohol can be converted into an ester or an ether. This chemical modification can introduce new chiral centers or amplify the existing chirality, leading to the formation of diastereomers that are more easily separated on a standard achiral column. However, for direct enantioseparation on a chiral column, derivatization can alter the interaction with the CSP, often leading to better resolution. For example, acylation with a chiral or achiral reagent can significantly improve the separation efficiency. diva-portal.org The choice of the derivatizing agent is critical and depends on the specific CSP being used. nih.gov

Optimization of Chiral Stationary Phases (CSPs)

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scale Separations.evotec.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical quantification of enantiomeric purity and the preparative isolation of pure enantiomers of this compound. evotec.commdpi.com This method offers a wide range of chiral stationary phases and mobile phase conditions, making it adaptable to various chiral compounds.

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and high enantioselective capabilities in HPLC. phenomenex.commdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through the helical structure of the polysaccharide derivatives. ymc.co.jpanalytics-shop.com Carbamate derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective. phenomenex.commdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers. scirp.org The development of immobilized polysaccharide CSPs has expanded the range of usable solvents, allowing for greater flexibility in method development for both analytical and preparative separations. phenomenex.comymc.co.jp

Table 1: Comparison of Chiral Chromatography Techniques for this compound Analysis

Technique Stationary Phase Type Common Application Key Optimization Parameters
Chiral GC Cyclodextrin derivatives (e.g., β-DEXTM120) Enantiomeric excess (ee) determination Column temperature, carrier gas pressure, CSP derivative

| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) | Analytical and preparative separations | Mobile phase composition, flow rate, temperature, CSP derivative |

Spectroscopic Characterization of Chirality and Conformation

Spectroscopic techniques provide invaluable information about the three-dimensional structure and absolute configuration of chiral molecules like this compound.

The absolute configuration of a molecule can be determined by analyzing the molecular rotational spectra of the analyte complexed with a small chiral molecule of known configuration. rsc.org This method of converting the analyte enantiomers into diastereomers that can be distinguished spectroscopically is analogous to chiral derivatization in nuclear magnetic resonance (NMR) spectroscopy. rsc.org For the rotational chiral tag method, the derivatization utilizes noncovalent interactions. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman, coupled with chiroptical methods like vibrational circular dichroism (VCD) and Raman optical activity (ROA), can be used to describe the 3D structures of chiral substances in solution. rsc.org Furthermore, UV spectroscopy can serve as a powerful tool for conformational analysis by examining environment-induced electronic Stark effects. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for conformational analysis. auremn.org.br Natural abundance deuterium (B1214612) (2H) NMR spectroscopy of enantiomers in a chiral liquid crystalline solvent can be used as an analytical tool to study chiral solutes. researchgate.net The analysis of the conformational landscape of chiral alcohols and their complexes can be investigated using resonant two-photon ionization (R2PI) spectroscopy coupled with time-of-flight mass spectrometry, with theoretical calculations assisting in the interpretation of the spectra and assignment of structures. researchgate.net

Table 2: Spectroscopic Techniques for Chiral Characterization

Spectroscopic Method Information Obtained Principle
Rotational Spectroscopy (with chiral tag) Absolute configuration, molecular structure Formation of diastereomeric complexes with distinct rotational spectra.
Vibrational Circular Dichroism (VCD) Conformational analysis, absolute configuration Differential absorption of left and right circularly polarized infrared light.
Raman Optical Activity (ROA) Conformational analysis, absolute configuration Differential inelastic scattering of left and right circularly polarized light.
NMR in Chiral Solvents Enantiomeric discrimination, conformational analysis Diastereomeric interactions with a chiral solvent lead to distinct NMR signals for enantiomers.

| Resonant Two-Photon Ionization (R2PI) | Conformational analysis of isolated molecules and complexes | Mass-selective ionization spectroscopy providing information on different conformers. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. numberanalytics.comlibretexts.orgwikipedia.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer, making CD an invaluable tool for stereochemical assignment. numberanalytics.comchiralabsxl.com

The principle of CD spectroscopy lies in the interaction of circularly polarized light with an asymmetric molecular structure. numberanalytics.com Chiral molecules, such as this compound, will absorb one handedness of circularly polarized light more strongly than the other. libretexts.org The resulting CD spectrum, a plot of this difference in absorption against wavelength, is characteristic of the molecule's absolute configuration. researchgate.net For enantiomers, the CD spectra are mirror images of each other, exhibiting opposite signs for their Cotton effects. chiralabsxl.com

The application of CD spectroscopy extends to various aspects of stereochemical analysis:

Absolute Configuration Determination: By comparing the experimental CD spectrum of a compound with that of a known standard or with spectra predicted by theoretical calculations (like time-dependent density functional theory, TD-DFT), the absolute configuration can be determined. researchgate.net

Relative Stereochemical Assignment: Within a series of related chiral compounds, CD spectroscopy can be used to establish their relative stereochemistry. Once the absolute configuration of one member of the series is known, the configurations of the others can be inferred from their CD spectra. chiralabsxl.com

Conformational Analysis: The CD spectrum is sensitive to the conformation of the molecule, as different spatial arrangements of chromophores will interact differently with circularly polarized light. libretexts.org

In the context of this compound, the chromophoric vinyl group in proximity to the chiral center is expected to give rise to a distinct CD signal, allowing for its stereochemical elucidation.

Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. researchgate.net VCD is particularly sensitive to the three-dimensional arrangement of atoms and is a powerful tool for detailed conformational analysis and the study of non-covalent interactions like hydrogen bonding in chiral molecules. dntb.gov.ua

For a molecule like this compound, which contains a hydroxyl group capable of forming hydrogen bonds, VCD can provide significant insights. The formation of intermolecular or intramolecular hydrogen bonds can significantly alter the conformational preferences of the molecule. nih.gov These changes in conformation, in turn, lead to distinct changes in the VCD spectrum. dntb.gov.ua

Key applications of VCD in the study of this compound and similar chiral alcohols include:

Conformational Preferences: By comparing experimental VCD spectra with those calculated for different possible conformers using quantum chemical methods (e.g., Density Functional Theory), the predominant conformation(s) in solution can be identified. researchgate.nettorvergata.it

Hydrogen Bonding Analysis: The presence and nature of hydrogen bonding can be investigated by observing shifts in the vibrational frequencies and changes in the VCD band patterns, particularly for the O-H stretching and bending modes. researchgate.netdntb.gov.ua Studies on similar chiral alcohols have shown that solute-solvent and solute-solute interactions through hydrogen bonding have a profound effect on the VCD spectra. uantwerpen.be

Solvation Effects: VCD is sensitive to the solvent environment. Analyzing VCD spectra in different solvents can reveal how the solvent polarity and its ability to form hydrogen bonds influence the conformational equilibrium of this compound. dntb.gov.ua In some cases, explicit inclusion of solvent molecules in theoretical calculations is necessary to accurately reproduce experimental spectra, especially in strongly hydrogen-bonding solvents. uantwerpen.be

The combination of experimental VCD measurements with theoretical calculations provides a robust methodology for a detailed understanding of the solution-state structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of atomic nuclei. rsc.org While enantiomers like (S)- and (R)-but-3-en-2-ol have identical NMR spectra in an achiral solvent, NMR becomes a powerful tool for distinguishing between diastereomers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They arise when a molecule contains more than one stereocenter. For example, if this compound were to react with a chiral reagent to form a new stereocenter, a pair of diastereomers could be produced. These diastereomers have different physical properties and, crucially, different NMR spectra. masterorganicchemistry.com

The key principle behind using NMR for diastereomer distinction lies in the fact that the corresponding nuclei in diastereomers are in different chemical environments. masterorganicchemistry.com This results in differences in their chemical shifts and coupling constants.

Key NMR Parameters for Diastereomer Distinction:

NMR ParameterDescriptionApplication in Diastereomer Distinction
Chemical Shift (δ) The resonant frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment.Nuclei in diastereomers experience different magnetic shielding, leading to distinct chemical shifts. Comparing the chemical shifts of the two diastereomers allows for their identification and quantification. acs.org
Coupling Constant (J) A measure of the interaction between two nuclei, transmitted through the bonding electrons. It depends on the dihedral angle between the coupled nuclei.The different spatial arrangements of atoms in diastereomers can lead to different dihedral angles and thus different coupling constants. This is particularly useful for determining relative stereochemistry.

In practice, to analyze the enantiomeric composition of this compound using NMR, it is often derivatized with a chiral resolving agent, such as Mosher's acid, to form a mixture of diastereomers. mdpi.com The resulting diastereomeric esters will exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol.

Optical Rotation Measurements for Enantiomeric Purity Determination

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property, also known as optical activity, is a fundamental characteristic of chiral molecules. libretexts.org The magnitude and direction of this rotation are measured using a polarimeter. wikipedia.org

The specific rotation, [α], is a standardized measure of optical rotation and is defined as the observed rotation for a 1 g/mL solution in a 1 decimeter path length cell. thieme-connect.de It is a constant for a given enantiomer under specific conditions of temperature, wavelength, and solvent. thieme-connect.de

Enantiomeric Purity Determination:

A pure enantiomer will have a specific rotation value, while its mirror image will have a specific rotation of equal magnitude but opposite sign. libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org

For a non-racemic mixture of enantiomers, the observed optical rotation can be used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. pearson.com The enantiomeric excess is calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer. libretexts.org

For example, if a sample of this compound has an observed specific rotation that is 80% of the specific rotation of the pure (2S)-enantiomer, then the enantiomeric excess is 80%. This means the sample contains 90% of the (S)-enantiomer and 10% of the (R)-enantiomer.

Factors Affecting Optical Rotation Measurements:

FactorDescription
Concentration The observed rotation is directly proportional to the concentration of the chiral substance.
Path Length The observed rotation is directly proportional to the length of the sample cell.
Wavelength The magnitude of optical rotation is dependent on the wavelength of light used. The sodium D-line (589 nm) is commonly used. thieme-connect.de
Temperature Temperature can affect the conformational equilibrium and thus the optical rotation.
Solvent The solvent can interact with the chiral molecule, influencing its conformation and observed rotation.

Due to its simplicity and speed, optical rotation is a widely used method for the routine determination of enantiomeric purity, provided that the specific rotation of the pure enantiomer is known.

Computational Chemistry and Theoretical Modeling of 2s but 3 En 2 Ol Systems

Quantum Chemical Approaches to Conformation and Absolute Configuration Assignment

Quantum chemical methods are instrumental in determining the three-dimensional structure and absolute configuration of chiral molecules. For a molecule like (2S)-but-3-en-2-ol, which possesses a stereocenter, theoretical calculations can predict the energetically preferred conformations and spectroscopic properties that are key to assigning its absolute configuration.

The assignment of a molecular structure to experimental data, such as rotational spectra, relies on the accurate prediction of equilibrium geometries by quantum chemistry. rsc.org This process is particularly crucial in methods like chiral tag rotational spectroscopy, where a chiral molecule of known configuration is non-covalently attached to the analyte. This creates diastereomeric complexes that can be distinguished spectroscopically. rsc.org While direct studies on this compound are not prevalent in the searched literature, the methodology is well-established. For instance, studies on the related molecule (3)-butyn-2-ol complexed with verbenone (B1202108) have benchmarked the accuracy of quantum chemistry methods in determining the geometry of such diastereomeric complexes. rsc.org

High-level methods, often part of composite models like Gaussian-n (G_n_) theories, are employed to achieve high accuracy. wikipedia.org These approaches combine calculations at different levels of theory and with various basis sets to extrapolate a highly accurate energy. wikipedia.org For conformational analysis, potential energy surfaces are scanned to identify all low-energy conformers. The relative energies of these conformers are then calculated to determine their population at a given temperature.

Table 1: Theoretical Approaches for Conformational Analysis

Method Application Key Information Obtained
MP2 (Møller-Plesset perturbation theory) Geometry Optimization Provides initial molecular geometries. wikipedia.org
QCISD(T) (Quadratic CI with singles, doubles, and triples) High-Accuracy Energy Calculation A high-level method for refining energies of conformers. wikipedia.org
Composite Methods (e.g., G2, G3) Thermodynamic Properties Calculates accurate enthalpies of formation and atomization energies. wikipedia.org
Rotational Spectroscopy Analysis Absolute Configuration Matches theoretical rotational constants of conformers to experimental spectra. rsc.org

Density Functional Theory (DFT) in Reaction Pathway Elucidation and Energy Barriers

Density Functional Theory (DFT) has become a primary tool for investigating chemical reactivity due to its favorable balance of computational cost and accuracy, especially for complex systems. umn.edu It is widely used to map out reaction pathways, identify transition states, and calculate the energy barriers that govern reaction rates.

For this compound, DFT can be applied to study various reactions, such as its oxidation, rearrangement, or polymerization. The process involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point on the potential energy surface that corresponds to the transition state (TS). The energy difference between the reactants and the transition state gives the activation energy barrier.

For example, in a study of a photoinduced intramolecular aryl ether rearrangement, DFT calculations were used to evaluate the proposed mechanism. acs.org The calculations identified a three-step process in the triplet state and determined that either the initial addition or the subsequent ether cleavage could be the rate-determining step, depending on the substrate's electronic structure. acs.org This type of analysis, applied to this compound, could elucidate the mechanisms of its characteristic reactions. The choice of the functional and basis set is critical for obtaining reliable results, and various functionals (e.g., B3LYP, M06-2X) are often benchmarked against experimental data or higher-level calculations. umn.edu

Table 2: DFT Applications in Reaction Mechanism Studies

DFT Application Description Example Finding
Transition State Search Locating the saddle point on the potential energy surface connecting reactants and products. Identification of the transition state structure for a C-O bond cleavage. acs.org
Activation Energy Calculation Determining the energy difference between the transition state and the reactants. Calculation of energy barriers to distinguish between stepwise and concerted pathways. umn.edu
Reaction Pathway Mapping Following the Intrinsic Reaction Coordinate (IRC) from the transition state to confirm it connects the correct reactant and product minima. Confirmation of a multi-step reaction mechanism involving spirocyclic intermediates. acs.org
Partial Atomic Charge Analysis Investigating charge distribution changes during a reaction to understand electronic effects. Explaining rate enhancement in a polymerization reaction through analysis of partial atomic charges. umn.edu

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the influence of the environment, such as a solvent, on the behavior of a molecule. easychair.org These simulations model the atomic motions of a system over time, providing detailed insights into solute-solvent interactions, conformational dynamics, and the thermodynamics of solvation. easychair.orgresearchgate.net

For this compound, MD simulations can reveal how different solvents affect its conformational preferences. The hydroxyl group and the double bond can participate in various non-covalent interactions, including hydrogen bonding with protic solvents like water or methanol, and van der Waals interactions with nonpolar solvents. Simulations can quantify these interactions and predict properties like the radial distribution function between solute and solvent atoms, coordination numbers, and the lifetime of hydrogen bonds.

A study combining accelerated molecular dynamics with Mean Force Integration (MFI) demonstrated that solvation in both polar (water) and non-polar (xylene) solvents can significantly reduce the free energy barrier of a chemical reaction compared to the gas phase. chemrxiv.org For the β-scission of a butyl acrylate (B77674) dimer, the barrier was lowered by approximately 4 kcal/mol. chemrxiv.org Similarly, MD simulations of polyethylene (B3416737) oxide (PEO) in different solvents showed that the polymer's conformational preferences are highly solvent-dependent, with a preference for trans conformations in non-polar solvents like n-heptane and a more coiled structure in water. researchgate.net These findings highlight the critical role of explicit solvent modeling in accurately predicting chemical kinetics and molecular structure in the liquid phase.

Atmospheric Chemical Modeling of this compound Oxidation and Aerosol Formation

Volatile organic compounds (VOCs) like this compound can be emitted into the atmosphere, where they undergo oxidation reactions, primarily with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.netresearchgate.net These reactions are central to atmospheric chemistry, contributing to the formation of secondary organic aerosol (SOA) and ozone, which impact air quality and climate. researchgate.netacs.org

Atmospheric chemical models use kinetic data to simulate the fate of VOCs. While specific modeling of this compound is not detailed in the provided search results, extensive studies on its close structural analog, 2-methyl-3-buten-2-ol (B93329) (MBO), provide significant insights. Chamber studies on MBO oxidation by •OH radicals have shown that it is a potentially significant source of atmospheric acetone. researchgate.net

Furthermore, MBO photooxidation can lead to the formation of SOA. acs.org The mechanism is thought to involve the formation of an epoxide intermediate, which can be taken up by acidic aerosols, leading to particle growth. acs.org This acid-catalyzed reactive uptake is a key finding, as it suggests that the SOA yield from such compounds can be highly dependent on atmospheric conditions, such as the acidity of existing aerosol particles. acs.org Modeling studies that incorporate such complex gas-particle interactions are essential for accurately predicting the atmospheric impact of these biogenic VOCs. acs.orgmdpi.com

Table 4: Key Findings from Atmospheric Oxidation Studies of 2-Methyl-3-buten-2-ol (MBO)

Parameter Finding Conditions/Comments Reference
Primary Oxidant Hydroxyl Radical (•OH) Dominant daytime oxidant. researchgate.net
Acetone Yield Δ[Acetone]/Δ[MBO] = 0.45 Under experimental conditions with [MBO]₀ = 200 ppb and [NO]₀ = 50 ppb. researchgate.net
Ozone Yield Δ[O₃]/Δ[MBO] = 1.05 Indicates significant potential for ozone formation. researchgate.net
SOA Formation Weak SOA producer Less than 1% of the carbon balance converted to aerosol. researchgate.net
SOA Enhancement Enhanced by aerosol acidity Suggests reactive uptake of epoxide intermediates on acidic particles. acs.org
Key SOA Constituents 2,3-dihydroxyisopentanol, organosulfates Identified in both laboratory-generated and ambient aerosols. acs.org

Applications and Future Directions in Advanced Organic Synthesis

Role as a Key Chiral Building Block in Natural Product Synthesis

The precise three-dimensional arrangement of atoms in natural products is critical to their biological activity. Chiral building blocks like (2S)-but-3-en-2-ol provide a direct route to establishing the desired stereochemistry in a synthetic target, often simplifying complex multi-step syntheses.

One notable application is in the total synthesis of the Iboga alkaloid (−)-(19R)-ibogamin-19-ol. researchgate.net In this synthesis, this compound is utilized as a key starting material from the chiral pool, alongside L-glutamic acid. researchgate.net These precursors are used to construct the crucial aliphatic isoquinuclidine core of the molecule, which contains all the necessary stereochemical information for the final natural product. researchgate.net The synthesis involved an Ireland-Claisen rearrangement and an intramolecular nitrone-olefin cycloaddition as key steps to successfully prepare the target alkaloid. researchgate.net

Table 1: Application of this compound in Natural Product Synthesis

Natural Product Target Synthetic Role of this compound Key Transformations Reference

Precursor for the Development of Pharmaceutically Active Compounds

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of new synthetic methods using chiral intermediates. researchgate.netnih.gov this compound and its derivatives are valuable precursors for the synthesis of these optically active drugs. Chirality is a critical factor in the efficacy of many drugs, and the use of single-enantiomer intermediates is increasingly important in the pharmaceutical industry. researchgate.net

The racemic analog, 2-methyl-3-buten-2-ol (B93329) (MBE), is a known intermediate in the industrial synthesis of Vitamin A. mdpi.com The utilization of the enantiopure this compound can provide a pathway to stereospecific syntheses of vitamin analogs and other complex, pharmaceutically relevant molecules.

Furthermore, chiral alcohols are versatile building blocks for a wide range of biologically active compounds. researchgate.net For instance, enantiomerically enriched allylic alcohols with a 4-arylbut-3-en-2-ol structure, closely related to this compound, have been used as chiral precursors for the synthesis of optically active iodolactones which exhibit antiproliferative activity. nih.gov Similarly, chiral amino alcohols, which can be synthesized from precursors like this compound, are key components in the discovery of new drugs. mdpi.com A patent for the asymmetric synthesis of 2-aryl-1-substituted butan-1-one derivatives lists (2S)-3-(2,4-difluorophenyl)but-3-en-2-ol as a related compound, indicating the utility of this scaffold in generating pharmaceutically active compounds. google.com

Synthesis of Optically Active Lactones and Other Chiral Intermediates

Optically active lactones are important structural motifs found in many natural products and are valuable chiral intermediates for organic synthesis. mdpi.com this compound serves as a precursor for the stereoselective synthesis of such compounds.

For example, the asymmetric total synthesis of both (R)-(+)- and (S)-(-)-umbelactone has been achieved, utilizing the related (R)-3-buten-2-ol as a starting material in a ring-closing metathesis strategy to form the lactone ring. researchgate.net This demonstrates the potential of the butenol (B1619263) scaffold in lactone synthesis. Additionally, research has shown the development of chemoenzymatic methods to produce optically active trans-β-aryl-δ-hydroxy-γ-lactones starting from enantiomerically enriched allylic alcohols, including derivatives of the 4-arylbut-3-en-2-ol system. nih.gov These methods often involve enzymatic resolution to obtain the desired enantiomerically enriched alcohol, which is then converted to the target lactone. nih.gov

Beyond lactones, this compound is a precursor to other valuable chiral intermediates. Its structure allows for a variety of chemical manipulations, including epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions, all of which can proceed with a high degree of stereocontrol, leading to the formation of other useful chiral building blocks for drug discovery and organic synthesis. mdpi.comcymitquimica.com

Implications in Environmental Chemistry and Atmospheric Research

The achiral analog of this compound, 2-methyl-3-buten-2-ol (MBO), has significant implications in environmental science. MBO is a major biogenic volatile organic compound (BVOC) emitted into the atmosphere, primarily from pine trees, especially in North America. acs.orgescholarship.org These emissions represent a substantial natural source of reactive carbon to the atmosphere. escholarship.org

Once in the troposphere, MBO reacts with atmospheric oxidants like hydroxyl radicals (OH) and ozone. researchgate.net The photooxidation of MBO is a potential source of secondary organic aerosols (SOA), particularly under low-nitric oxide (NO) conditions. acs.orgacs.org The formation of SOA from MBO has been shown to be enhanced by increased aerosol acidity. acs.orgacs.org

Chemical analysis has identified specific products from MBO oxidation in both laboratory studies and ambient aerosol samples. Key products include 2,3-dihydroxyisopentanol and organosulfate species, which are considered tracers for SOA formation from MBO. acs.org It is proposed that the reactive uptake of epoxide intermediates, such as (3,3-dimethyloxiran-2-yl)methanol, which can be formed from MBO photooxidation, contributes to this aerosol formation. acs.org Furthermore, the atmospheric oxidation of MBO is a potentially significant source of acetone. researchgate.net

Table 2: Atmospheric Chemistry of 2-Methyl-3-buten-2-ol (MBO)

Process Reactant Key Findings Atmospheric Implications Reference
Biogenic Emission Pine Trees High emission rates, dependent on light and temperature. Significant source of reactive carbon. escholarship.org
Photooxidation OH Radicals, Ozone Forms secondary organic aerosols (SOA), especially in low-NOx conditions and with acidic aerosols. Contribution to atmospheric particulate matter. acs.orgresearchgate.netacs.org

Q & A

Q. Methodological Answer :

  • Synthesis : Use enantioselective catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to generate the (2S) configuration. Precursors like but-3-en-2-one can be reduced stereoselectively using chiral catalysts (e.g., BINAP-Ru complexes) .
  • Characterization :
    • GC-MS : Confirm molecular weight and purity.
    • Chiral HPLC/Polarimetry : Determine enantiomeric excess (ee).
    • NMR (¹H/¹³C) : Assign stereochemistry via coupling constants and NOESY correlations.
    • X-ray Crystallography : Resolve absolute configuration (if crystalline derivatives are obtainable) .

Q. Advanced : How can reaction conditions be optimized to minimize racemization during large-scale synthesis?

  • Methodology :
    • Kinetic Studies : Monitor racemization rates under varying temperatures/pH using time-resolved CD spectroscopy.
    • Microreactor Systems : Enhance stereocontrol via continuous-flow chemistry with real-time ee monitoring .

Basic: What experimental techniques are critical for confirming the stereochemistry of this compound?

Q. Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated VCD profiles to assign configuration.
  • Mosher’s Ester Analysis : Derivatize the alcohol with Mosher’s acid chloride and analyze ¹H NMR shifts to confirm stereochemistry .

Q. Advanced : How can computational modeling resolve discrepancies in stereochemical assignments from experimental data?

  • Methodology :
    • DFT Calculations : Optimize molecular geometries and simulate NMR/VCD spectra using software like Gaussian or ORCA.
    • Docking Studies : Predict preferred conformations in chiral environments (e.g., enzyme active sites) to validate experimental results .

Basic: How does the reactivity of this compound differ from its (2R) enantiomer in oxidation reactions?

Q. Methodological Answer :

  • Comparative Kinetic Analysis : Perform controlled oxidations (e.g., with Jones reagent) and monitor reaction rates via GC.
  • Stereoelectronic Effects : Use DFT to model transition states and explain rate differences based on orbital alignment .

Q. Advanced : What mechanistic insights can isotopic labeling (e.g., deuterium) provide for allylic oxidation pathways?

  • Methodology :
    • Isotope Effects : Synthesize deuterated analogs and compare kH/kDk_H/k_D ratios to identify rate-determining steps.
    • LC-MS/MS : Track isotopic distribution in products to map reaction pathways .

Basic: How should researchers address contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Q. Methodological Answer :

  • Data Triangulation : Cross-validate results using DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) across multiple labs.
  • Purity Assessment : Quantify impurities via HPLC and correlate with thermal behavior .

Q. Advanced : Can molecular dynamics (MD) simulations predict polymorph-dependent thermal properties?

  • Methodology :
    • Crystal Structure Prediction (CSP) : Use algorithms like USPEX to model polymorphs and simulate melting points.
    • Validate : Compare simulated data with experimental DSC profiles .

Basic: What spectroscopic methods are most reliable for quantifying this compound in complex mixtures?

Q. Methodological Answer :

  • Quantitative ¹H NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) and integrate diagnostic proton signals.
  • HSQC/HMBC : Resolve overlapping peaks in crowded spectra .

Q. Advanced : How can machine learning enhance spectral interpretation for high-throughput screening?

  • Methodology :
    • Neural Networks : Train models on spectral libraries to automate peak assignment (e.g., using MNova or ACD/Labs).
    • Validation : Compare algorithmic predictions with manual expert annotations .

Advanced: How can researchers design mixed-methods studies to explore the biological activity of this compound?

Q. Methodology :

  • Quantitative : Measure IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) using spectrophotometry.
  • Qualitative : Conduct molecular docking (AutoDock Vina) to visualize binding modes and corroborate kinetic data.
  • Triangulation : Integrate results to explain structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-but-3-en-2-ol
Reactant of Route 2
(2S)-but-3-en-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.